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molecular formula C7H10N2O2S B1427021 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS No. 1187595-85-2

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No. B1427021
M. Wt: 186.23 g/mol
InChI Key: HQUIOHSYUKWGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158616B2

Procedure details

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 1000 g, 5.2 mol) was diluted with acetonitrile (7 L) and 3 N aqueous HCl (7 L). This resulting reaction mixture was stirred at room temperature for 18 h. When TLC showed the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure. The residual solids were then suspended in acetonitrile (12 L) and cooled to 5° C. Diisopropyethyl amine (2.7 L, 15. 6 mol, 3 equiv) was slowly added to the suspension while keeping the temperature<15° C. The homogeneous solution was allowed to cool to 5° C. and ethanesulfonyl chloride (730 mL, 7.73 mol, 1.5 equiv) was added over 1 h while keeping the reaction temperature<15° C. The resulting solution was allowed to slowly warm to room temperature and stirred at room temperature for overnight. The additional amount of ethanesulfonyl chloride (100 ml, 1.05 mol, 0.2 equiv) was added and the reaction mixture was stirred for an additional 2 h at room temperature. After the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure to a volume of about 4 L. This solution was then placed in a 50 L separatory funnel, diluted with dichloromethane (10 L) and washed with half saturated brine (10 L). The aqueous phase was extracted with dichloromethane (5 L). The combined organic layers were dried over sodium sulphate and absorbed onto silica gel (1 Kg) under reduced pressure. The material was then loaded onto a silica gel column (2.5 Kg) and eluted with 20% ethyl acetate in heptane (40 L), 40% ethyl acetate in heptane (80 L) and finally 60% ethyl acetate in heptane (40 L) to afford pure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (4, 567 g, 968.4 g theoretical, 58.6% yield) as a off-white solid. For 4: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 4.72 (m, 2H), 4.79 (m, 2H), 5.41 (m, 1H); MS: m/z calcd. 187.05; found: 187.1.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.7 L
Type
reactant
Reaction Step Two
Quantity
730 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].C(N(C(C)C)CC)(C)C.[CH2:24]([S:26](Cl)(=[O:28])=[O:27])[CH3:25].C(OCC)(=O)C>C(#N)C.Cl.CCCCCCC>[CH2:24]([S:26]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:28])=[O:27])[CH3:25]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
7 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
7 L
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.7 L
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
730 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
the temperature<15° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 5° C.
CUSTOM
Type
CUSTOM
Details
the reaction temperature<15° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure to a volume of about 4 L
CUSTOM
Type
CUSTOM
Details
This solution was then placed in a 50 L separatory funnel
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (10 L)
WASH
Type
WASH
Details
washed with half saturated brine (10 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel (1 Kg) under reduced pressure
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in heptane (40 L), 40% ethyl acetate in heptane (80 L)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CC(C1)=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 567 g
YIELD: PERCENTYIELD 58.6%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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